molecular formula C7H6ClNO2 B1358647 5-Chloro-3-methylpyridine-2-carboxylic acid CAS No. 886365-46-4

5-Chloro-3-methylpyridine-2-carboxylic acid

Cat. No. B1358647
CAS RN: 886365-46-4
M. Wt: 171.58 g/mol
InChI Key: QQNDJNHLMAFNJI-UHFFFAOYSA-N
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Description

5-Chloro-3-methylpyridine-2-carboxylic acid is a chemical compound with the molecular formula C7H6ClNO2. It has a molecular weight of 171.58 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 5-Chloro-3-methylpyridine-2-carboxylic acid is 1S/C7H6ClNO2/c1-4-2-5 (8)3-9-6 (4)7 (10)11/h2-3H,1H3, (H,10,11). The compound’s InChI key is QQNDJNHLMAFNJI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Chloro-3-methylpyridine-2-carboxylic acid has a molecular weight of 171.58 g/mol. It has a computed XLogP3-AA value of 1.7, indicating its lipophilicity. The compound has one hydrogen bond donor and three hydrogen bond acceptors. It has a rotatable bond count of 1. The compound’s topological polar surface area is 50.2 Ų .

Safety And Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335. Precautionary statements include P261, P305, P338, P351 .

Relevant Papers One relevant paper discusses the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons .

properties

IUPAC Name

5-chloro-3-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-4-2-5(8)3-9-6(4)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNDJNHLMAFNJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625392
Record name 5-Chloro-3-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-methylpyridine-2-carboxylic acid

CAS RN

886365-46-4
Record name 5-Chloro-3-methylpicolinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886365-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-chloro-3-methylpicolinonitrile (24.0 g, 157 mmol) in EtOH (100 mL) was added NaOH 5.0N (110 ml, 550 mmol). The resulting mixture was refluxed at 90° C. for 18 h. After cooling to RT, the reaction mixture was concentrated, diluted with water and the pH of the solution was adjusted to 4 by addition of 5N HCl. The solid that precipitated was filtered and set aside. The filtrate was extracted with EtOAc (2×). The aqueous layer was again acidified with 5N HCl to pH 4 and extracted with EtOAc (2×). The EtOAc extracts were combined, dried, and concentrated. The solid obtained from all the workup steps were combined and dried in a high vac oven at 40° C. for 12 h to give the title compound 5-chloro-3-methylpicolinic acid (24.1 g, 140 mmol, 89% yield). LC/MS (ESI+) m/z=172.0 (M+H); 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 11.29 (br. s., 1 H), 8.41 (d, J=1.76 Hz, 1 H), 7.73 (d, J=1.76 Hz, 1 H), 2.75 (s, 3 H).
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

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